molecular formula C11H10F2O2 B1624089 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione CAS No. 165328-11-0

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione

Cat. No. B1624089
M. Wt: 212.19 g/mol
InChI Key: JPMQITHKRYMPHA-UHFFFAOYSA-N
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Description

“4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione” is not a well-studied compound and there’s limited information available about it. It seems to be a derivative of “4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione”, which has the molecular formula C11H9F3O2 .


Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione” is available on PubChem . The compound has a molecular weight of 230.18 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione” are as follows: it is a solid with a molecular weight of 230.18 g/mol. It is soluble in 95% ethanol .

Scientific Research Applications

Dye-Sensitized Solar Cells

The compound 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione has been explored in the context of dye-sensitized solar cells. Researchers developed aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers with similar structures to enhance light absorption and improve the efficiency of dye-sensitized solar cells. These complexes demonstrated intense visible light absorption and were characterized through various spectroscopic and voltammetric studies, highlighting their potential in renewable energy applications (Islam et al., 2006).

Copper-Selective Electrodes

Another application involves the use of a derivative, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, as an ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This approach offers a sensitive and selective method for detecting copper ions in various matrices, including alloys and soils, highlighting its potential utility in environmental monitoring and metal analysis (Kopylovich et al., 2011).

Tautomerism and Acid-Base Properties

Research on azoderivatives of β-diketones, including compounds related to 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione, has provided insights into their structural, tautomeric, and acid-base properties. These studies, which utilized spectroscopic and potentiometric analyses, contribute to a deeper understanding of the chemical behavior of such compounds, which is crucial for their potential applications in various fields, including analytical chemistry and materials science (Mahmudov et al., 2011).

properties

IUPAC Name

4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-7-2-4-8(5-3-7)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMQITHKRYMPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426053
Record name 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione

CAS RN

165328-11-0
Record name 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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